6-(Trifluoromethyl)morpholine-3-thione

DHFR Inhibition Anticancer Research Antimicrobial Drug Discovery

Sourcing a validated DHFR inhibitor with high potency (IC₅₀ 2.60 nM) and >20-fold selectivity over positional isomers is critical for reproducible antifolate research. 6-(Trifluoromethyl)morpholine-3-thione directly addresses this need: • Confirmed human DHFR IC₅₀ of 2.60 nM; >2,000-fold selectivity over rat TrxR1 (IC₅₀ 5.9-9.2 µM) for cleaner cellular assay data. • Over an order-of-magnitude greater DHFR potency than the 5-CF₃ analog (53 nM), ensuring alignment with published SAR benchmarks. • Defined 6-CF₃ substitution and thione moiety provide a reliable reference for synthetic methodology development and morpholine library construction.

Molecular Formula C5H6F3NOS
Molecular Weight 185.17 g/mol
Cat. No. B13154477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)morpholine-3-thione
Molecular FormulaC5H6F3NOS
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1C(OCC(=S)N1)C(F)(F)F
InChIInChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(11)2-10-3/h3H,1-2H2,(H,9,11)
InChIKeyGFBSYPWFNCWMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)morpholine-3-thione Overview


6-(Trifluoromethyl)morpholine-3-thione (C₅H₆F₃NOS, average mass 185.17 g/mol) is a sulfur-containing heterocyclic compound belonging to the morpholine-3-thione class [1]. Its structure is characterized by a trifluoromethyl substituent at the 6-position of the morpholine ring and a thione (C=S) functional group at the 3-position [1]. This substitution pattern confers distinct physicochemical and biological properties that differentiate it from its unsubstituted and positional-isomer analogs . The compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry for the development of enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) [2].

6-(Trifluoromethyl)morpholine-3-thione: Target-Specific Potency Advantage


Generic substitution with unsubstituted morpholine-3-thione or positional isomers (e.g., the 5-CF₃ analog) is not viable in target-based assays due to marked differences in biochemical potency and selectivity profiles [1]. The precise positioning of the trifluoromethyl group at the 6-position, as opposed to the 5-position, critically modulates enzyme binding affinity, as evidenced by over an order-of-magnitude difference in human dihydrofolate reductase (DHFR) inhibition (IC₅₀: 2.60 nM for the 6-CF₃ isomer vs. 53 nM for a closely related 5-CF₃-substituted morpholine analog) [1][2]. Furthermore, the compound's activity against rat thioredoxin reductase (TrxR1) is in the low micromolar range (IC₅₀ 5.9–9.2 µM), providing a measurable, albeit moderate, selectivity window over its primary DHFR target, a parameter absent for the unsubstituted scaffold [1]. Such quantifiable differences mandate the procurement of the specific 6-CF₃ isomer to ensure experimental reproducibility and to align with published benchmark data.

6-(Trifluoromethyl)morpholine-3-thione: Evidence-Based Differentiation


Human DHFR Inhibition: 6-CF₃ vs. 5-CF₃ Isomer

6-(Trifluoromethyl)morpholine-3-thione demonstrates potent inhibition of recombinant human dihydrofolate reductase (DHFR), with an IC₅₀ of 2.60 nM [1]. In direct cross-study comparison under identical assay conditions, a closely related morpholine analog bearing the trifluoromethyl group at the 5-position (BDBM50236322) exhibits a significantly weaker IC₅₀ of 53 nM against the same human DHFR target [2].

DHFR Inhibition Anticancer Research Antimicrobial Drug Discovery

TrxR1 Inhibition and Selectivity Window

The compound also inhibits rat thioredoxin reductase 1 (TrxR1) with IC₅₀ values of 5.90 µM (60 min) and 9.20 µM (30 min), as determined by DTNB reduction assay [1]. In contrast, the 5-CF₃ positional isomer shows even weaker TrxR1 inhibition (IC₅₀ 21.1 µM and 29.8 µM under identical assay conditions) [2].

Thioredoxin Reductase Inhibition Redox Biology Selectivity Profiling

Thione vs. Oxo Functional Group Impact

While direct head-to-head data for 6-(trifluoromethyl)morpholine-3-thione versus its oxo analog (morpholin-3-one) are not available in the primary literature, class-level inference from related morpholine-thiophene hybrids indicates that replacement of the morpholin-3-one with a morpholine-3-thione moiety can result in >10-fold changes in potency [1]. In a Mycobacterium tuberculosis phenotypic screen, the morpholin-3-one analog showed a >10-fold drop in potency compared to the thione-containing series, underscoring the functional importance of the C=S group [1].

Bioisosterism Structure-Activity Relationship Sulfur Heterocycles

Predicted Lipophilicity (cLogP) Differentiates 6-CF₃ Isomer from Unsubstituted Morpholine-3-thione

Computational predictions for 5-(trifluoromethyl)morpholine-3-thione (a positional isomer) estimate a cLogP of 0.8645 , significantly higher than the predicted cLogP for unsubstituted morpholine-3-thione (cLogP ~ -0.5, based on structural class estimates) [1]. While measured cLogP for the 6-CF₃ isomer is not available, the presence of the trifluoromethyl group is known to increase lipophilicity and metabolic stability in heterocyclic scaffolds [2].

Lipophilicity Drug-likeness Permeability

6-(Trifluoromethyl)morpholine-3-thione Application Scenarios


DHFR-Focused Medicinal Chemistry Lead

The compound's validated human DHFR IC₅₀ of 2.60 nM makes it an ideal starting scaffold for the development of novel antifolate agents targeting cancer or infectious diseases where DHFR is a validated target [1]. Its >2,000-fold selectivity over rat TrxR1 minimizes confounding off-target effects in initial cellular assays.

SAR Studies of Morpholine-3-thione Positional Isomers

The >20-fold difference in DHFR potency between the 6-CF₃ and 5-CF₃ isomers provides a compelling rationale for using this compound in systematic SAR studies to map the binding pocket topology of DHFR and other related enzymes [1][2].

Chemical Biology Probe for Redox Homeostasis

With a moderate but measurable inhibition of rat TrxR1 (IC₅₀ 5.9–9.2 µM), the compound can serve as a chemical probe to dissect the role of TrxR1 in cellular redox regulation, provided that the high DHFR activity is controlled for through genetic or pharmacological means [1].

Reference Standard for CF₃-Heterocycle Synthesis

The compound's defined substitution pattern and the presence of both a thione and a CF₃ group make it a valuable reference standard for developing new synthetic methodologies aimed at constructing trifluoromethylated morpholine libraries [3].

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